Lobetyolin: Structural Characterization, Isolation, and Pharmacological Applications
Lobetyolin: Structural Characterization, Isolation, and Pharmacological Applications
[1][2]
Abstract
Lobetyolin (C20H28O8) is a bioactive polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), a fundamental herb in Traditional Chinese Medicine (TCM).[1][2][3][4][5] Structurally characterized by a tetradecadien-diyne backbone conjugated to a
Part 1: Chemical Identity & Structural Analysis[6][7]
Structural Composition
Lobetyolin belongs to the class of polyacetylenes, specifically defined by a linear carbon backbone containing conjugated triple bonds (alkynes) and double bonds (alkenes).[1][2] Its core structure is (1R,2R,7E)-2-hydroxy-1-((1E)-5-hydroxy-1-pentenyl)-7-nonene-3,5-diynyl
-
Aglycone: Lobetyol (a C14 polyacetylene).
-
Glycone: Glucose (attached via a
-glycosidic linkage). -
Chromophore: The conjugated ene-diyne system is responsible for its UV absorption characteristic at ~267 nm.
Physicochemical Properties
| Property | Value / Description |
| CAS Number | 136085-37-5 |
| Molecular Formula | C₂₀H₂₈O₈ |
| Molecular Weight | 396.43 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in Water, Methanol, Ethanol, DMSO; Insoluble in Hexane, Petroleum Ether. |
| Stability | Stable in acidic/neutral pH; susceptible to oxidation/polymerization under prolonged light exposure due to the polyyne chain. |
| pKa | ~12.8 (calculated, hydroxyl groups) |
Biosynthetic Pathway (The Crepenynate Route)
Lobetyolin is derived from the fatty acid metabolism pathway. The biosynthesis initiates with Oleic Acid , which undergoes desaturation to form Linoleic Acid , followed by the introduction of a triple bond to form Crepenynic Acid . Subsequent desaturation, chain shortening, and glycosylation by specific glycosyltransferases yield Lobetyolin.
[8]
Part 2: Analytical Characterization
HPLC-UV Method Validation
For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the industry standard. The conjugated di-yne system provides a strong chromophore for UV detection.
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient: 10% A (0 min)
25% A (20 min) 40% A (30 min). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm .
-
Retention Time: Typically elutes between 12–15 minutes depending on column dimensions.
NMR Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) confirms the structure.[6][7][8] The key diagnostic signals distinguish the sugar moiety from the polyacetylene chain.
| Nucleus | Chemical Shift ( | Assignment | Characteristic Feature |
| 1H NMR | 5.40 - 6.40 | Olefinic protons | Multiplets indicating conjugated double bonds. |
| 1H NMR | 4.25 (d, J=7.8 Hz) | Anomeric H-1' | |
| 13C NMR | 65.0 - 85.0 | Alkyne carbons (-C | Four distinct signals for the diyne system. |
| 13C NMR | 102.8 | Anomeric C-1' | Confirms glycosidic linkage. |
| 13C NMR | 61.0 - 77.0 | Sugar carbons | Standard glucopyranoside pattern. |
Part 3: Isolation & Extraction Protocol
This protocol is designed for the isolation of high-purity Lobetyolin from Codonopsis pilosula roots. It utilizes a polarity-gradient partition followed by chromatographic purification.
Reagents & Materials
-
Dried Codonopsis pilosula roots (pulverized to 40 mesh).
-
Solvents: Ethanol (95%), n-Butanol, Ethyl Acetate, Petroleum Ether.
-
Stationary Phase: Silica Gel (200-300 mesh), Diaion HP-20 macroporous resin (optional for scale-up).
Step-by-Step Workflow
Detailed Protocol:
-
Extraction: Reflux 1 kg of dried root powder with 8 L of 70% Ethanol for 2 hours. Repeat twice. Combine filtrates.
-
Concentration: Remove ethanol under reduced pressure (rotary evaporator) at 50°C to obtain a viscous aqueous residue.
-
Partitioning: Suspend residue in water. Wash with Petroleum Ether (to remove fats). Extract the aqueous layer with water-saturated n-Butanol (3x).
-
Fractionation: Evaporate the n-Butanol fraction to dryness.
-
Purification: Load the residue onto a Silica Gel column. Elute with a gradient of Chloroform:Methanol (start 10:1
5:1). Lobetyolin typically elutes in the mid-polarity fractions (monitor via TLC/HPLC). -
Polishing: Final purification can be achieved using a semi-preparative C18 column (MeOH:H2O 40:60).
Part 4: Pharmacological Mechanisms
Lobetyolin is not merely an antioxidant; it is a specific modulator of cellular signaling. Its two primary therapeutic avenues are Gastric Cancer Suppression and Mucosal Protection .
Anti-Cancer Mechanism: ASCT2 Inhibition
Lobetyolin targets the glutamine metabolism of cancer cells.[1] It downregulates the expression of ASCT2 (Alanine-Serine-Cysteine Transporter 2), a primary glutamine transporter overexpressed in gastric and colon cancers.
-
Mechanism: By blocking ASCT2, Lobetyolin starves the cancer cell of glutamine, a critical fuel for the TCA cycle in rapidly dividing cells.
-
Result: This leads to reduced ATP generation, accumulation of Reactive Oxygen Species (ROS), and activation of the intrinsic apoptotic pathway (Caspase-3 activation).
Mucosal Protection & Anti-Inflammation
In the context of gastric ulcers, Lobetyolin enhances the mucosal barrier.
-
Target: It inhibits the NF-
B signaling pathway, reducing the expression of pro-inflammatory cytokines (TNF- , IL-6). -
Prostaglandin Synthesis: It upregulates 6-keto-PGF1
, a stable metabolite of Prostacyclin (PGI2), which improves gastric blood flow and mucus secretion.
[8]
References
-
Bailly, C. (2021). Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen).[1][2][9] Natural Products and Bioprospecting, 11, 143–153. Link
-
He, J., et al. (2020). Lobetyolin inhibits proliferation and induces apoptosis of colon cancer cells via the ASCT2-dependent glutamine metabolism pathway. Journal of Cellular and Molecular Medicine. Link
- Zhong Yao Cai. (2011). Studies on the chemical constituents of Codonopsis pilosula. Journal of Chinese Medicinal Materials, 34(4), 546-548.
-
Chen, Y., et al. (2023). Lobetyolin inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer. Journal of Cancer. Link
-
PubChem Compound Summary. Lobetyolin (CID 14655097). Link
Sources
- 1. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
